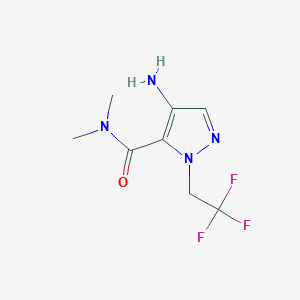
4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C8H11F3N4O and its molecular weight is 236.198. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a trifluoroethyl group and an amino functional group, which may contribute to its pharmacological properties. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C8H11F3N4O. The presence of the trifluoroethyl group is notable for enhancing lipophilicity and potentially influencing the compound's interaction with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. A study evaluated various pyrazole derivatives against BRAF(V600E) mutations, which are common in melanoma. The compound demonstrated promising inhibitory effects in vitro, suggesting its potential as an antitumor agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in macrophages exposed to lipopolysaccharides (LPS) . This suggests that it may have therapeutic applications in conditions characterized by inflammation.
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial activity. It was tested against various bacterial strains and demonstrated significant inhibition of growth, particularly against Gram-positive bacteria . The mechanism appears to involve disruption of bacterial cell membranes.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with trifluoroethyl isocyanate. Structure-activity relationship studies have shown that modifications to the amino and carboxamide groups can significantly affect biological activity. For instance, variations in substituents on the pyrazole ring have been correlated with enhanced potency against specific targets .
Study on Antitumor Efficacy
In a recent study published in Medicinal Chemistry, researchers synthesized several pyrazole derivatives and evaluated their efficacy against cancer cell lines. Among these compounds, this compound exhibited a mean GI50 value of approximately 10.7 µM against a panel of NCI60 cancer cell lines. This indicates a favorable pharmacological profile compared to other known agents .
Evaluation of Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a significant reduction in edema and inflammatory markers when treated with this compound compared to control groups .
Propriétés
IUPAC Name |
4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O/c1-14(2)7(16)6-5(12)3-13-15(6)4-8(9,10)11/h3H,4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRRBWGNLRSJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=NN1CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














